ethyl 1-sec-butyl-4-iodo-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-sec-butyl-4-iodo-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C10H15IN2O2 and a molecular weight of 322.14 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of ethyl 1-sec-butyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the sec-butyl group: This step involves the alkylation of the pyrazole ring with a sec-butyl halide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-sec-butyl-4-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-sec-butyl-4-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-sec-butyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 1-sec-butyl-4-iodo-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-iodo-1H-pyrazole-5-carboxylate: Similar structure but lacks the sec-butyl group, which may affect its biological activity and reactivity.
1-sec-butyl-4-iodo-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the ester group, which may influence its solubility and reactivity.
Ethyl 1-sec-butyl-4-bromo-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-butan-2-yl-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-4-7(3)13-9(8(11)6-12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQWZQRMDKKKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)I)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.